N-(2-hydroxypropyl)-3-methylbenzamide
Description
N-(2-Hydroxypropyl)-3-methylbenzamide is a benzamide derivative characterized by a 3-methyl-substituted benzoyl group linked to a 2-hydroxypropylamine moiety. This compound is of interest due to its structural features, particularly the hydroxypropyl group, which may confer solubility and coordination properties.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-3-methylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-8-4-3-5-10(6-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14) |
InChI Key |
GSRNCEVLSFFMMO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC(C)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of N-(2-hydroxypropyl)-3-methylbenzamide with similar benzamide derivatives:
Key Observations:
- Coordination Chemistry: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (–4) demonstrates an N,O-bidentate directing group, enabling chelation with transition metals (e.g., Pd) for C–H activation. The dimethyl substitution may enhance steric stability during catalysis .
- Electronic Effects : Substituents on the benzamide ring (e.g., 3-methyl vs. 3-methoxy in ) influence electron density. Methyl groups are electron-donating, while methoxy groups increase resonance effects, altering reactivity in catalytic or synthetic contexts .
- Pharmaceutical Potential: The hydroxypropyl group in PK1 () improves solubility and enables controlled drug release via enzymatic cleavage. This suggests that this compound could similarly enhance bioavailability in drug conjugates .
Physicochemical Properties
- Solubility : Hydroxypropyl groups enhance water solubility, critical for pharmaceutical formulations. highlights PK1’s improved pharmacokinetics due to polymer solubility .
- Thermal Stability : Melting points and thermal degradation profiles vary with substituents. For example, methoxy-substituted benzamides () may exhibit lower melting points due to reduced crystallinity compared to methyl-substituted analogs.
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